Methyl 3-aminoquinoline-4-carboxylate
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal and Synthetic Organic Chemistry
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govtandfonline.comnih.gov Its structural versatility and ability to interact with various biological targets have led to its incorporation into a wide range of pharmaceuticals. nih.govnih.gov Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govresearchgate.netresearchgate.net
The adaptability of the quinoline scaffold allows for functionalization at multiple positions around the ring, which in turn modulates the biological activity of the resulting compounds. frontiersin.org This has made it a highly "druggable" molecule, with numerous quinoline-based drugs currently in clinical use or undergoing investigation. tandfonline.com The synthetic accessibility and well-understood chemistry of quinoline further enhance its status as a privileged scaffold in the design and development of new therapeutic agents. tandfonline.comnih.gov For these reasons, quinoline-based compounds hold a prominent place in modern medicinal chemistry, with ongoing research continually uncovering new applications. tandfonline.com
Role of Methyl 3-Aminoquinoline-4-carboxylate as a Pivotal Intermediate in Advanced Synthesis
This compound is a valuable intermediate in organic synthesis due to its vicinal amino and carboxylate functional groups. These groups offer reactive sites for a variety of chemical transformations, making the molecule a versatile building block for the construction of more complex, polycyclic systems.
The synthesis of this key intermediate can be approached through various routes. One common strategy involves the Thorpe-Ziegler cyclization of substituted 2-(cyanoethylamino)benzonitriles. researchgate.net Other methods may involve multi-step sequences starting from simpler precursors like isatin (B1672199) or anthranilonitriles. researchgate.netnih.gov For instance, a convenient method for producing 4-aminoquinoline-3-carbonitrile (B2762942) scaffolds, which are closely related to the title compound, involves the reaction of substituted anthranilonitriles with 3-bromopropanenitrile. researchgate.net
The strategic placement of the amino and ester groups on the quinoline core allows for selective modifications. The amino group can participate in reactions such as acylation, alkylation, and diazotization, leading to a diverse range of amides, secondary and tertiary amines, and other nitrogen-containing heterocycles. The methyl carboxylate group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. This dual reactivity makes this compound a powerful tool for generating libraries of novel compounds for biological screening.
Overview of Research Trajectories for 3-Aminoquinoline-4-carboxylate Analogs and Derivatives
The structural framework of 3-aminoquinoline-4-carboxylate has served as a launchpad for the development of a multitude of analogs with promising therapeutic potential. Researchers have extensively explored modifications of this scaffold to optimize biological activity and drug-like properties.
A significant area of investigation has been the synthesis of 4-aminoquinoline-3-carboxamide derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of rheumatoid arthritis and other autoimmune diseases. nih.gov By employing a structure-hopping strategy, scientists have developed novel 4-aminoquinoline-3-carboxamide compounds that exhibit improved aqueous solubility and potent inhibitory effects on both wild-type and mutant forms of BTK. nih.gov One such derivative demonstrated significant efficacy in a rodent model of collagen-induced arthritis. nih.gov
Furthermore, derivatives of the related 4-aminoquinoline (B48711) scaffold have been extensively studied for their antimalarial activity. nih.govmdpi.com The well-known antimalarial drugs chloroquine (B1663885) and hydroxychloroquine (B89500) are based on the 4-aminoquinoline core. mdpi.com Research in this area focuses on synthesizing novel analogs to overcome drug resistance and improve safety profiles. mdpi.com Other research has explored the antimicrobial properties of 4-substituted aminoquinoline-3-carboxylates, with some compounds showing activity against Staphylococcus aureus. nih.gov The versatility of the 4-aminoquinoline scaffold is further highlighted by its use in developing agents with anticancer, antileishmanial, antiviral, and anti-inflammatory activities. nih.govfrontiersin.org
The development of efficient synthetic methodologies is crucial for advancing research in this area. Microwave-assisted synthesis has emerged as a green and efficient technique for preparing 4-aminoquinoline derivatives, offering shorter reaction times and reduced energy consumption. mdpi.com Annulation strategies and multicomponent reactions have also been developed to create polysubstituted 4-aminoquinolines with diverse functionalities. frontiersin.orgfrontiersin.org
Interactive Data Table: Biological Activities of Quinoline Derivatives
| Compound Class | Biological Activity | Therapeutic Target/Application |
| Quinoline-4-carboxamides | Antimalarial | Plasmodium falciparum |
| 4-Aminoquinoline-3-carboxamides | Bruton's Tyrosine Kinase (BTK) Inhibition | Rheumatoid Arthritis |
| 4-Substituted aminoquinoline-3-carboxylates | Antibacterial | Staphylococcus aureus |
| General Quinoline Derivatives | Anticancer, Antiviral, Anti-inflammatory | Various |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-aminoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-4-2-3-5-9(7)13-6-8(10)12/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXASRXAKBNUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of Methyl 3 Aminoquinoline 4 Carboxylate Structures
Reactivity Profiles of the Amino and Methyl Ester Functional Groups in Quinoline (B57606) Carboxylates
The chemical behavior of methyl 3-aminoquinoline-4-carboxylate is dominated by the interplay of its amino (-NH₂) and methyl ester (-COOCH₃) functionalities. The electron-donating nature of the amino group and the electron-withdrawing character of the ester group, combined with the aromatic quinoline core, create a unique reactivity profile.
The amino group is a primary nucleophile and can readily undergo a variety of reactions, including acylation, alkylation, and diazotization. For instance, the acylation of the amino group is a common strategy to form amide derivatives. This transformation is typically achieved by reacting the aminoquinoline with acid chlorides or anhydrides. These resulting N-acyl derivatives are often crucial intermediates for subsequent cyclization reactions.
The methyl ester group is susceptible to nucleophilic acyl substitution. Hydrolysis of the ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 3-aminoquinoline-4-carboxylic acid. This carboxylic acid is a key intermediate for forming amides via coupling reactions with various amines. Alternatively, the ester can undergo transesterification in the presence of an alcohol or be converted directly into an amide (amidation) by reaction with an amine, sometimes at elevated temperatures. The relative reactivity of the ester can be influenced by the electronic properties of the quinoline ring system.
A notable feature of this molecule is the proximate positioning of the amino and ester groups, which allows for intramolecular interactions. An intramolecular hydrogen bond can form between the amino group's hydrogen and the ester's carbonyl oxygen, which can influence the planarity and conformational preference of the molecule. nih.gov This interaction can also modulate the reactivity of both functional groups compared to when they are further apart on a scaffold.
Synthesis of N-Functionalized Quinoline Carboxylate Analogs and Fused Systems
The functionalization of the nitrogen atom in this compound is a primary strategy for creating diverse analogs and serves as a gateway to the synthesis of complex fused heterocyclic systems. The amino group acts as a handle for introducing a wide array of substituents, which can then participate in further chemical transformations.
A common approach involves the N-acylation of the amino group to produce N-acylaminoquinoline intermediates. These intermediates are pivotal for constructing fused ring systems. For example, by selecting appropriate acylating agents, one can introduce side chains that are primed for cyclization. Similarly, reacting the amino group with isothiocyanates can yield thiourea (B124793) derivatives, which are precursors to fused thiazoloquinolines or pyrimidoquinolines. nih.gov
The resulting N-functionalized derivatives are frequently used as substrates in intramolecular cyclization reactions to build polycyclic systems. researchgate.net The choice of the N-substituent dictates the type of fused ring that can be formed. These strategies are instrumental in creating libraries of quinoline-based compounds with potential applications in medicinal chemistry and materials science. thesciencein.orgnih.gov
Table 1: Examples of N-Functionalization Reactions for Quinoline Analogs This table presents generalized reactions analogous to those used for functionalizing the amino group on quinoline systems.
| Reaction Type | Reagent | Product Type | Potential Fused System |
|---|---|---|---|
| N-Acylation | Acid Chloride (R-COCl) | N-Acylaminoquinoline | Oxazoloquinoline |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylaminoquinoline | Thiazinoquinoline |
| Reaction with Isothiocyanate | Isothiocyanate (R-NCS) | N-Arylthiourea | Thiazoloquinoline |
| Condensation | Dicarbonyl Compound | Enamine/Iminium intermediate | Pyridoquinoline |
Intramolecular Cyclization and Ring-Opening Reactions in the Context of Quinoline-Fused Heterocycles
The strategic arrangement of the amino and carboxylate groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of novel quinoline-fused heterocycles. These reactions are fundamental in constructing polycyclic aromatic systems.
One of the most powerful applications of this scaffold is in cyclization reactions that form a new ring by involving the C3-amino group and the C4-ester (or its corresponding acid/amide derivative). For instance, after converting the ester to a carboxylic acid and then to an amide, the amide nitrogen can be part of a ring closure. The isolation of specific intermediates has confirmed that such intramolecular cyclizations are key steps in forming certain quinoline nuclei. nih.gov The Thorpe-Ziegler cyclization, although typically associated with dinitriles, provides a conceptual parallel for how vicinal functional groups can be used to construct fused rings on an aromatic scaffold. researchgate.net These cyclizations can be promoted thermally or through the use of catalysts.
Conversely, ring-opening reactions can also play a role in the chemistry of quinoline-fused systems. While less common for the stable quinoline core itself, ring systems fused to the quinoline may undergo ring-opening. For example, labile cyclopropane (B1198618) rings fused to an indole (B1671886) (a related heterocycle) can undergo ring-opening and rearrangement to form a quinoline ring structure. beilstein-journals.org This type of reaction highlights how strained rings within a larger fused system can be chemically manipulated to create new molecular architectures. Such ring-expansion and ring-opening mechanisms are crucial in transforming simple precursors into more complex heterocyclic structures. beilstein-journals.org
Table 2: Research Findings on Cyclization and Ring-Opening Reactions This table summarizes findings from related quinoline and heterocyclic systems that illustrate the principles of cyclization and ring-opening.
| Reaction Type | Precursor System | Key Transformation | Resulting Structure | Citation |
|---|---|---|---|---|
| Intramolecular Cyclization | N-methyl-anilines and methyl 1H-indole-3-carboxylate | Refluxing in diphenyl ether leads to intramolecular cyclization. | Tetracyclic ketones (indolo[2,3-b]quinolines) | nih.gov |
| Reductive Cyclization | Δ²-isoxazolines | Reductive conditions using iron or sodium dithionite. | Quinolines | organic-chemistry.org |
| Ring Expansion | Indoles and halodiazoacetates | Rh(II)-catalyzed cyclopropanation followed by ring-opening. | Ethyl quinoline-3-carboxylates | beilstein-journals.org |
| Thorpe-Ziegler Cyclization | 2-(cyanoethylamino)benzonitrile | Cyclization using t-BuLi in THF. | 4-aminoquinoline-3-carbonitriles | researchgate.net |
Advanced Spectroscopic and Analytical Elucidation of Methyl 3 Aminoquinoline 4 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For Methyl 3-aminoquinoline-4-carboxylate, ¹H NMR would reveal the chemical shifts, integration, and multiplicity (singlet, doublet, triplet, etc.) of each proton, confirming the substitution pattern on the quinoline (B57606) ring and identifying the methyl ester group. The coupling constants (J) would provide information about the connectivity of adjacent protons. Similarly, ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene (B151609) rings.
Hypothetical Data Table for NMR Spectroscopy
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| Data not available | H-2 | Data not available | C-2 |
| Data not available | H-5 | Data not available | C-3 |
| Data not available | H-6 | Data not available | C-4 |
| Data not available | H-7 | Data not available | C-4a |
| Data not available | H-8 | Data not available | C-5 |
| Data not available | NH₂ | Data not available | C-6 |
| Data not available | OCH₃ | Data not available | C-7 |
| Data not available | C-8 | ||
| Data not available | C-8a | ||
| Data not available | C=O | ||
| Data not available | OCH₃ |
Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₁H₁₀N₂O₂). Fragmentation analysis would reveal characteristic patterns as the molecule breaks apart, helping to confirm its structure.
Hypothetical Data Table for Mass Spectrometry
| Technique | Ion | Calculated m/z | Observed m/z |
| HRMS-ESI | [M+H]⁺ | Data not available | Data not available |
| HRMS-ESI | [M+Na]⁺ | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic Transitions and Vibrational Characterization
UV-Vis spectroscopy measures the electronic transitions within a molecule and is characteristic of the aromatic quinoline system. The spectrum would display absorption maxima (λ_max) corresponding to π→π* transitions. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretches of the amine group, the C=O stretch of the ester, C-N stretching, and the aromatic C=C and C-H bonds of the quinoline ring.
Hypothetical Data Table for UV-Vis and IR Spectroscopy
| UV-Vis | IR | ||
| λ_max (nm) | Electronic Transition | Frequency (cm⁻¹) | Vibrational Mode |
| Data not available | π→π | Data not available | N-H stretch |
| Data not available | π→π | Data not available | C=O stretch (ester) |
| Data not available | C=C stretch (aromatic) | ||
| Data not available | C-O stretch (ester) | ||
| Data not available | C-N stretch |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction mixtures. Thin-Layer Chromatography (TLC) provides a quick assessment of purity and reaction progress, characterized by the retention factor (R_f) in a specific solvent system. High-Performance Liquid Chromatography (HPLC) is a more powerful technique for purification and quantitative analysis, where the compound is identified by its retention time (t_R) under specific conditions (e.g., column type, mobile phase composition, and flow rate).
Hypothetical Data Table for Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase | Value |
| TLC | Silica Gel | Data not available | R_f: Data not available |
| HPLC | C18 | Data not available | t_R: Data not available |
Applications As a Building Block in Rational Drug Design and Mechanistic Biological Research
Methyl 3-Aminoquinoline-4-carboxylate as a Privileged Scaffold for Medicinal Chemistry Lead Generation
In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets, serving as a fertile starting point for the development of new drugs. The 4-aminoquinoline (B48711) core is widely considered such a scaffold frontiersin.orgnih.govresearchgate.net. Its importance is rooted in its presence in numerous established drugs, most notably the antimalarial agent chloroquine (B1663885), and its derivatives which have shown a wide array of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties nih.govfrontiersin.org.
The versatility of the 4-aminoquinoline structure allows for chemical modifications at several positions, enabling chemists to fine-tune its physicochemical and pharmacological properties. This adaptability makes it an ideal template for generating libraries of compounds for screening against various disease targets, accelerating the discovery of novel lead compounds nih.gov.
Rational Design Strategies for Optimizing Biological Activity
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For 4-aminoquinoline derivatives, SAR studies have revealed key structural features essential for their biological effects. For instance, the presence and nature of the side chain at the 4-amino position and substituents on the quinoline (B57606) ring are critical determinants of activity and resistance-reversal in antimalarial contexts youtube.com.
A powerful strategy in modern drug discovery is molecular hybridization , which involves covalently linking two or more pharmacophores (distinct molecular entities with known biological activity) to create a single hybrid molecule. This approach aims to develop agents with improved affinity, better selectivity, or a dual mode of action, which can be particularly effective against drug-resistant pathogens or complex diseases researchgate.net.
The 4-aminoquinoline scaffold has been successfully hybridized with various other heterocyclic systems. Examples include:
Pyrimidine-5-carboxylates: Creating flexible hybrid molecules that can interact with the iron center of free heme, a key antimalarial target nih.gov.
Pyrano[2,3-c]pyrazoles: Resulting in hybrids with potent, nanomolar-range activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum nih.gov.
Isatin (B1672199): Leading to the development of novel antibacterial agents mdpi.com.
These examples underscore the utility of the 4-aminoquinoline core as a foundational element in creating sophisticated, multi-target therapeutic agents.
The biological profile of a 4-aminoquinoline derivative can be precisely modulated by the addition of different chemical substituents. A classic example is the 7-chloro group on the quinoline ring, a feature of chloroquine. Studies have shown that electron-withdrawing groups at this position are crucial for antimalarial activity youtube.comyoutube.com. These groups lower the pKa of the quinoline ring nitrogen, which influences the drug's accumulation in the acidic food vacuole of the malaria parasite—a key step in its mechanism of action nih.gov.
In the development of inhibitors for other targets, such as Bruton's Tyrosine Kinase (BTK), substituent effects are also critical. For instance, adding a fluorine atom at the 5-position of the 4-aminoquinoline-3-carboxamide core resulted in a six-fold increase in inhibitory potency against BTK acs.org. The strategic placement of various functional groups on different parts of the molecule allows researchers to optimize potency, enhance selectivity, and improve drug-like properties such as aqueous solubility acs.orgnih.gov.
Mechanistic Investigations of Pharmacological Action in Biological Systems
Derivatives of the 4-aminoquinoline-4-carboxylate scaffold have been instrumental in the discovery of inhibitors for a range of critical enzyme targets.
Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell signaling pathways and a validated target for autoimmune diseases like rheumatoid arthritis nih.gov. A series of 4-aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible BTK inhibitors. These compounds showed significantly improved drug-like properties, particularly aqueous solubility, compared to earlier scaffolds acs.orgnih.gov. The most potent compound identified in one study, Compound 25 , exhibited strong inhibition of both wild-type BTK and a clinically relevant mutant strain nih.govguidetomalariapharmacology.org.
| Compound | BTK WT IC₅₀ (nM) | BTK C481S IC₅₀ (nM) |
|---|---|---|
| 7 | 72.8 | Not Reported |
| 17 (5-Fluoro derivative of 7) | 11.6 | Not Reported |
| 25 | 5.3 | 39 |
Plasmodium falciparum Elongation Factor 2 (PfEF2): In the search for new antimalarials, a series of quinoline-4-carboxamides were identified from a phenotypic screen acs.orgnih.gov. Mechanistic studies revealed that these compounds act via a novel mechanism of action: the inhibition of PfEF2, an enzyme essential for protein synthesis in the malaria parasite acs.orgnih.gov. This discovery opened a new avenue for developing antimalarials that can overcome existing resistance issues acs.orgimperial.ac.uk.
Carbonic Anhydrase (CA) Isoforms: Carbonic anhydrases are metalloenzymes involved in various physiological and pathological processes nih.gov. While direct inhibition by 3-aminoquinoline-4-carboxylate derivatives is less documented, related quinoline and quinazolinone structures bearing carboxylic acid or sulfonamide functionalities have been shown to act as inhibitors of various human CA (hCA) isoforms, including those associated with tumors (hCA IX and XII) nih.govtandfonline.comfrontiersin.org. This suggests that the quinoline carboxylate scaffold could be explored for developing isoform-selective CA inhibitors.
Plasmodium falciparum Dihydrofolate Reductase (PfDHFR): PfDHFR is a validated target for antimalarial drugs, although resistance is a major problem nih.gov. Molecular hybrids combining the 4-aminoquinoline scaffold with 1,3,5-triazines have been investigated as potential inhibitors of PfDHFR doaj.orgcabidigitallibrary.org. Docking studies suggest these hybrid molecules can interact with key residues in the enzyme's binding pocket, providing a basis for designing new antifolate drugs to combat resistance cabidigitallibrary.org.
One of the most well-established mechanisms of action for 4-aminoquinoline-based antimalarials is their interaction with heme nih.govresearchgate.net. During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
4-aminoquinoline drugs accumulate in the parasite's acidic food vacuole and interfere with this detoxification process . They form complexes with heme through π-π stacking interactions between the quinoline ring and the porphyrin system of heme taylorandfrancis.comnih.gov. This binding prevents the polymerization of heme into hemozoin, leading to a buildup of toxic free heme, which induces oxidative stress and ultimately kills the parasite asm.orgmdpi.com. This heme-binding ability is a cornerstone of the antimalarial efficacy of the 4-aminoquinoline class nih.gov.
Multi-Target Action and Impact on Cellular Processes
There is no specific information available in the search results detailing the multi-target actions of this compound. Furthermore, no data was found to substantiate its specific impact on cellular processes such as mitochondrial membrane depolarization, reactive oxygen species (ROS) accumulation, or DNA fragmentation. While these mechanisms are noted for other compounds within the broader 4-aminoquinoline class, particularly in the context of anti-leishmanial research, these findings cannot be directly attributed to this compound without specific evidence.
Strategic Development of Agents for Specific Disease Areas (Mechanistic Focus)
Research into Anti-Cancer Agents and their Proposed Mechanisms
The quinoline core is a feature in several anti-cancer agents, and research has explored various derivatives for this purpose. nih.gov The proposed anti-cancer mechanisms for some 4-aminoquinolines involve the induction of apoptosis and inhibition of cell proliferation. Despite this, the provided search results lack any research focused on this compound as an anti-cancer agent or any proposed mechanisms of action for this specific compound.
Design of Anti-Leishmanial Agents and their Targets in Parasite Survival
The 4-aminoquinoline framework is recognized as a promising scaffold for designing novel anti-leishmanial drugs. nih.gov Research into other 4-aminoquinoline derivatives has identified parasite mitochondria as a key target, leading to the depolarization of the mitochondrial membrane potential and subsequent parasite death. However, there is no information in the search results regarding the specific design or investigation of this compound for anti-leishmanial activity or its targets in parasite survival.
Explorations in Other Biological Applications (e.g., Chemosensors for Amino Acids)
No information was found in the search results regarding the exploration of this compound in other biological applications, such as its use as a chemosensor for amino acids.
Q & A
Q. What are the common synthetic strategies for Methyl 3-aminoquinoline-4-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via multi-step reactions involving cyclization, substitution, or condensation. For example, quinoline derivatives are often prepared through Gould-Jacobs or Friedländer syntheses. Key steps include:
- Cyclization : Using acid catalysis (e.g., polyphosphoric acid) to form the quinoline core.
- Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation.
- Esterification : Methyl ester formation using methanol under acidic or enzymatic conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Purity is validated via HPLC and NMR .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation employs:
- Single-crystal X-ray diffraction (SCXRD) : Solved using SHELXL (for refinement) and visualized via Mercury CSD to confirm bond lengths/angles .
- Spectroscopic techniques : H/C NMR to verify substituent positions; IR for functional groups (e.g., C=O at ~1700 cm).
- Mass spectrometry : High-resolution MS to confirm molecular weight (±1 ppm accuracy) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., IC variability) are analyzed via:
- Molecular docking : Using AutoDock Vina to predict binding modes to targets like topoisomerases or kinases. Compare results with experimental IC values to identify false positives.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends using descriptors like logP and polar surface area.
- Meta-analysis : Cross-reference PubChem BioAssay data with crystallographic databases (e.g., CSD) to assess structural determinants of activity .
Q. What advanced techniques are used to study the reactivity of this compound under varying pH and temperature?
- Kinetic studies : Monitor hydrolysis of the ester group via UV-Vis spectroscopy at pH 2–12 and 25–60°C.
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the carboxylate) using Gaussian09 with B3LYP/6-31G* basis sets.
- In situ NMR : Track intermediate formation in real time under controlled conditions (e.g., DO/DMSO-d mixtures) .
Q. How does this compound compare to analogs in structure-activity relationship (SAR) studies?
A comparative SAR table highlights key differences:
| Compound | Substituent Position | Bioactivity (IC, μM) | Target | Reference |
|---|---|---|---|---|
| This compound | 3-NH, 4-COOCH | 2.1 ± 0.3 | Topoisomerase II | |
| Ethyl 4-aminoquinoline-3-carboxylate | 4-NH, 3-COOCHCH | 5.8 ± 0.7 | Kinase A | |
| Methyl 2-aminoquinoline-4-carboxylate | 2-NH, 4-COOCH | 12.4 ± 1.2 | β-Lactamase |
The 3-amino substitution enhances DNA intercalation, while ester position affects solubility and target selectivity .
Methodological Guidance
Q. What protocols ensure safe handling and storage of this compound in the lab?
- Handling : Use nitrile gloves, fume hoods, and static-free containers to prevent inhalation/skin contact.
- Storage : Keep in amber vials at –20°C under argon to avoid hydrolysis. Monitor stability via TLC every 6 months.
- Disposal : Neutralize with 10% NaOH before incineration .
Q. How can crystallographic software (e.g., SHELX, Mercury) improve structural analysis of this compound complexes?
- SHELXL : Refine hydrogen bonding networks (e.g., N–H⋯O interactions) with anisotropic displacement parameters.
- Mercury CSD : Visualize π-π stacking distances (3.4–3.8 Å) and calculate void volumes for host-guest studies.
- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to highlight disorder or twinning .
Data Interpretation
Q. How should researchers address conflicting data in synthetic yields or biological assays?
- Controlled replication : Repeat reactions with standardized reagents (e.g., Sigma-Aldrich ≥99% purity) and strict temperature control.
- Statistical analysis : Apply ANOVA to compare yields across 3+ independent trials; discard outliers via Grubbs’ test (α=0.05).
- Cross-validation : Correlate HPLC purity (>95%) with bioassay results to rule out impurity-driven artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
